molecular formula C8H10N2O3S B597486 Ethyl 2-acetamido-1,3-thiazole-5-carboxylate CAS No. 106840-37-3

Ethyl 2-acetamido-1,3-thiazole-5-carboxylate

Cat. No. B597486
M. Wt: 214.239
InChI Key: SBDHKMXKGFVKBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 2-aminothiazole-4-carboxylate Schiff bases involves the reaction of ethyl 2-aminothiazole-4-carboxylate with an aldehyde or ketone in absolute ethanol, with a few drops of glacial acetic acid added. The reaction mixture is stirred and refluxed for 12 hours .


Molecular Structure Analysis

The molecular structure of Ethyl 2-acetamido-1,3-thiazole-5-carboxylate can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-acetamido-1,3-thiazole-5-carboxylate can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 2-acetamido-1,3-thiazole-5-carboxylate has been utilized in the synthesis of complex heterocyclic structures, which are foundational in the development of compounds with potential therapeutic applications. For example, its derivatives have been designed and synthesized with the intention of targeting specific biological pathways relevant to diseases such as cancer. This includes efforts to develop treatments for colorectal cancer through the synthesis of compounds exhibiting significant anti-cancer activities in preliminary in vitro and in vivo assays (Ilyas et al., 2021). Similarly, derivatives of this compound have been synthesized for the exploration of new anti-diabetic agents, highlighting its versatility and potential in the synthesis of biologically active molecules (Abbasi et al., 2020).

Corrosion Inhibition

Research into the application of ethyl 2-acetamido-1,3-thiazole-5-carboxylate derivatives has extended into materials science, particularly in the context of corrosion inhibition. These derivatives have been shown to act as effective corrosion inhibitors for certain alloys in acidic environments. Studies have demonstrated that these compounds can significantly reduce the rate of corrosion through the formation of protective layers on metal surfaces, indicating their potential as cost-effective and efficient corrosion inhibitors (Raviprabha & Bhat, 2019).

Antimicrobial Activity

Additionally, ethyl 2-acetamido-1,3-thiazole-5-carboxylate and its derivatives have been assessed for their antimicrobial properties. These compounds have been synthesized and tested against various bacterial and fungal strains, contributing valuable insights into the development of new antimicrobial agents. The antimicrobial study of these derivatives provides a foundation for further research into their potential applications in combating infectious diseases (Desai, Bhatt, & Joshi, 2019).

properties

IUPAC Name

ethyl 2-acetamido-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-3-13-7(12)6-4-9-8(14-6)10-5(2)11/h4H,3H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDHKMXKGFVKBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656843
Record name Ethyl 2-acetamido-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-acetamido-1,3-thiazole-5-carboxylate

CAS RN

106840-37-3
Record name Ethyl 2-acetamido-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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